

# An In-depth Technical Guide on the P-gp Modulator Tariquidar (XR9576)

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Compound of Interest					
Compound Name:	P-gp modulator 2				
Cat. No.:	B12406802	Get Quote			

Disclaimer: The compound "P-gp modulator 2" is not a recognized standard chemical identifier. This guide focuses on Tariquidar (XR9576), a well-characterized, potent, and selective third-generation P-glycoprotein (P-gp) modulator, as a representative example to fulfill the prompt's requirements.

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp, encoded by the ABCB1 (formerly MDR1) gene, functions as an ATP-dependent efflux pump, reducing the intracellular concentration of various chemotherapeutic agents. Tariquidar (XR9576) is a potent, specific, and non-competitive third-generation P-gp inhibitor.[1][2] Unlike earlier inhibitors, Tariquidar exhibits high affinity for P-gp, a long duration of action, and minimal pharmacokinetic interaction with co-administered chemotherapy agents, making it a valuable tool for studying and potentially overcoming P-gp-mediated MDR.[1][2] This document provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of Tariquidar.

# **Chemical and Physicochemical Properties**

Tariquidar is an anthranilic acid derivative characterized by its high lipophilicity and the presence of a basic tertiary nitrogen, which is positively charged at physiological pH.[3] These



features are common among potent P-gp modulators.

Property	Value	Reference(s)
IUPAC Name	N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide	
Synonyms	XR9576, D06008	<del>-</del>
CAS Number	206873-63-4	<del>-</del>
Molecular Formula	С38Н38N4О6	<del>-</del>
Molecular Weight	646.7 g/mol	<del>-</del>
Solubility	>10 mM in DMSO	_
Chemical Synthesis	A detailed, step-by-step synthesis protocol for Tariquidar is not readily available in the public domain literature. The molecule consists of a quinoline carboxamide core linked to a dimethoxy-phenyl ring, which is further connected to a phenyl group bearing a 6,7-dimethoxy-tetrahydroisoquinoline moiety.	

# **Quantitative Biological Data**

Tariquidar's interaction with P-gp is characterized by high-affinity binding and potent inhibition of its transport function. It also exhibits activity against other ABC transporters at higher concentrations.

# Table 3.1: In Vitro P-glycoprotein (P-gp) Activity



Parameter	Value	Cell Line <i>l</i> System	Comments	Reference(s)
Binding Affinity (Kd)	5.1 ± 0.9 nM	CHrB30 cell membranes	Determined by equilibrium binding assay with [3H]-Tariquidar.	
ATPase Activity (IC₅o)	43 ± 9 nM	Vanadate- sensitive ATPase	Inhibits 60-70% of P-gp's basal ATPase activity.	
Drug Accumulation (EC50)	487 ± 50 nM	AuxB1 cells	Effective concentration for 50% maximal increase in [³H]- vinblastine accumulation.	
Chemosensitizati on Conc.	25 - 80 nM	Various MDR human tumor cells	Concentration range required to fully restore sensitivity to drugs like doxorubicin, paclitaxel, and vincristine.	_

**Table 3.2: Activity Against Other ABC Transporters** 

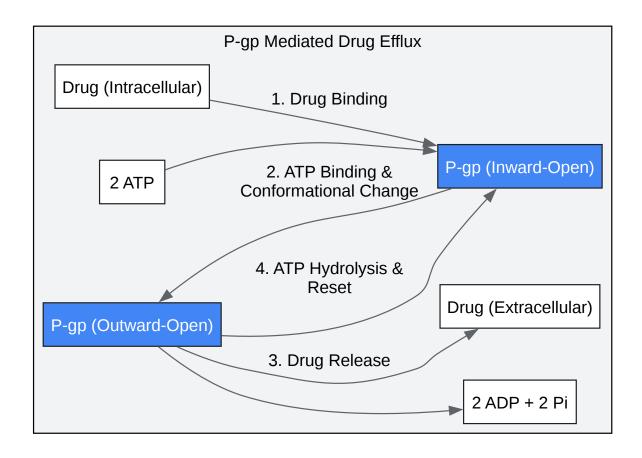


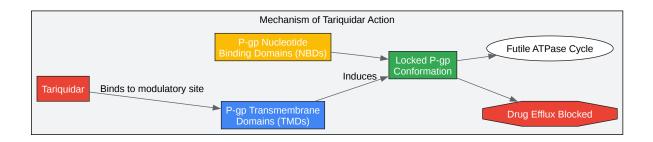
Transporter	Activity	Effective Concentration	Comments	Reference(s)
BCRP (ABCG2)	Substrate & Inhibitor	≥ 100 nM	Tariquidar is transported by BCRP and acts as a competitive inhibitor at higher concentrations. It stimulates BCRP ATPase activity (EC <sub>50</sub> = 138.4 nM).	
MRP1 (ABCC1)	No significant activity	Not applicable	Tariquidar does not inhibit MRP1- mediated efflux.	
MRP7 (ABCC10)	Inhibitor	0.1 - 0.3 μΜ	Reverses MRP7- mediated resistance to paclitaxel. Prolonged treatment (>24h) can also downregulate MRP7 protein expression.	

## **Mechanism of Action**

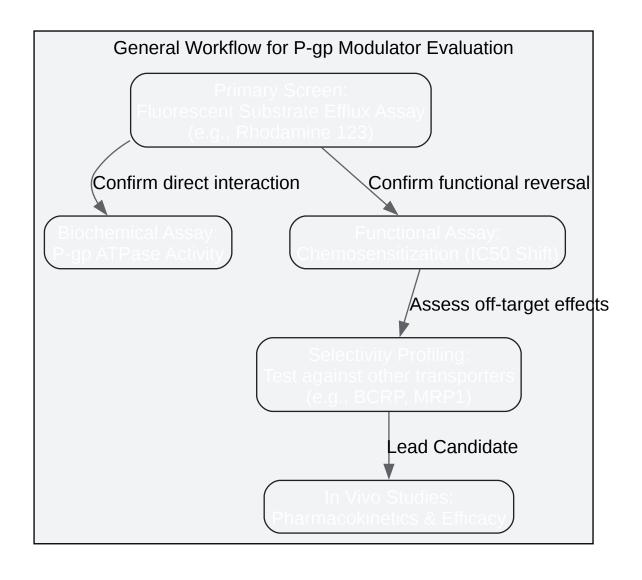
Tariquidar functions as a non-competitive inhibitor of P-gp. It binds with high affinity to a modulatory site on the transporter, distinct from the substrate-binding pocket. This interaction locks the transporter in a specific, drug-bound conformational state, preventing the subsequent ATP hydrolysis and conformational changes required for drug efflux. Interestingly, while it blocks the transport of P-gp substrates, it can stimulate P-gp's basal ATPase activity, suggesting it traps the enzyme in a futile catalytic cycle.











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